molecular formula C10H8Cl2O5 B2919813 2-(2,4-dichlorophenoxy)butanedioic Acid CAS No. 860427-12-9

2-(2,4-dichlorophenoxy)butanedioic Acid

Cat. No.: B2919813
CAS No.: 860427-12-9
M. Wt: 279.07
InChI Key: PBVQNDADUSEQRL-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)butanedioic acid is an organic compound with the molecular formula C10H8Cl2O5. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of two chlorine atoms and a phenoxy group attached to a butanedioic acid backbone.

Mechanism of Action

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)butanedioic Acid is broad-leaf weeds in various crops . It is used as a selective systemic herbicide, which means it is absorbed by the plant and transported to the site of action .

Mode of Action

The compound’s mode of action involves inhibiting growth at the tips of stems and roots . This is achieved through its active metabolite, 2,4-D, which is a synthetic auxin, a type of plant hormone . Auxins play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.

Biochemical Pathways

The biochemical pathway affected by this compound is the auxin signaling pathway. The compound mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually death of the plant . The degradation of this compound is initiated by α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the degradation pathway .

Pharmacokinetics

It is known that the compound has a water solubility of 829mg/l at 25 ºc , indicating that it can be readily absorbed and transported within the plant. The compound’s bioavailability would be influenced by factors such as its formulation and the environmental conditions at the time of application.

Result of Action

The result of the compound’s action is the death of the targeted weeds. By mimicking the natural auxin hormone, this compound causes uncontrolled growth in the plant, leading to its death . This makes the compound an effective herbicide for controlling many annual and perennial broad-leaf weeds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the timing of application, with best results typically seen when applied to young, actively growing weeds. Additionally, environmental conditions such as temperature, rainfall, and soil type can also impact the compound’s stability and efficacy .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)butanedioic acid typically involves the esterification of 2,4-dichlorophenol with butanedioic acid. The reaction is carried out under alkaline conditions, often using triethylamine or potassium carbonate as a catalyst . The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,4-dichlorophenoxy)butanedioic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different applications.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine atoms, leading to different chemical properties.

    2-(2,4-dichlorophenoxy)propionic acid: A compound with a similar phenoxy group but a different carbon backbone

Uniqueness

2-(2,4-dichlorophenoxy)butanedioic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as a synthetic auxin makes it particularly valuable in agricultural applications, where it is used to control broadleaf weeds without affecting monocotyledonous crops .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O5/c11-5-1-2-7(6(12)3-5)17-8(10(15)16)4-9(13)14/h1-3,8H,4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVQNDADUSEQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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